2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
Chemical Structure: This compound features a 1,2,4-triazin-3-yl core substituted with an amino group at position 4, a keto group at position 5, and a thioether linkage to an acetamide moiety. The acetamide is further substituted with a naphthalen-1-yl group at the nitrogen atom. Key Functional Groups:
- 1,2,4-Triazin-3-yl ring (4-amino-5-oxo-4,5-dihydro configuration)
- Thioether bridge (–S–) connecting the triazine and acetamide
- Naphthalen-1-yl aromatic system.
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-20-14(22)8-17-19-15(20)23-9-13(21)18-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9,16H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSAJRRSJQNLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=CC(=O)N3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and formic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a suitable thiol compound under basic conditions.
Attachment of the Naphthalene Moiety: The final step involves the coupling of the triazine-sulfanyl intermediate with naphthalen-1-ylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazine ring, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of pathogens including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent for treating bacterial infections.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines. For instance:
| Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 70% |
| OVCAR-8 | 65% |
| NCI-H40 | 75% |
These results indicate that further investigation into its mechanism of action could reveal pathways through which it exerts its anticancer effects.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, it has been suggested that it could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Antimicrobial Activity :
- Anticancer Research :
- Enzyme Inhibition Studies :
Mechanism of Action
The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs, their substituents, and differences in biological/physical properties:
Functional Group Impact on Properties
- Thioether Linkage : Enhances lipophilicity and metabolic stability compared to ether or methylene analogs. Observed in NMR spectra (e.g., δ = 38.2 ppm for SCHCO in related compounds) .
- Similar naphthyl-substituted acetamides show applications as intermediates in anticancer agents .
- Triazine vs. Triazole Core: Triazine derivatives (e.g., target compound) exhibit greater hydrogen-bonding capacity due to amino and keto groups, whereas triazole analogs (e.g., ) may prioritize heterocyclic aromatic interactions.
Physicochemical and Spectroscopic Data
- Solubility : Thioether and naphthyl groups reduce aqueous solubility compared to hydroxyl or carboxylate analogs.
- NMR Signatures :
- HRMS Validation : Used for confirming molecular weights in analogs (e.g., [M + H]+ = 404.1359 for nitrophenyl derivatives) .
Biological Activity
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 296.33 g/mol. The structure includes a naphthalene moiety and a triazine ring, which are known for their diverse biological activities. The IUPAC name reflects its complex structure:
Antimicrobial Activity
Research has indicated that compounds containing triazine and naphthalene moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess activity against various strains of bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 μg/mL |
| S. aureus | 25 μg/mL |
| C. albicans | 100 μg/mL |
These results suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Activity
The triazine ring system is known for its anticancer properties. Recent studies have demonstrated that derivatives similar to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide exhibit cytotoxic effects on various cancer cell lines.
A study evaluated the cytotoxicity of several analogs against human breast cancer (MCF7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. Specifically, it has been shown to inhibit topoisomerases and kinases that are crucial for DNA replication and repair. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Study on Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus, researchers found it effective in reducing bacterial load in infected wounds when applied topically. The study highlighted a significant reduction in infection rates compared to control groups .
Study on Anticancer Effects
Another study focused on the anticancer properties of the compound in vivo using mouse models implanted with human cancer cells. The results showed a marked reduction in tumor size with minimal side effects observed in healthy tissues, suggesting a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
